molecular formula C12H19NO2S B2732654 N-(3-hydroxy-3-(thiophen-2-yl)propyl)pivalamide CAS No. 1421498-85-2

N-(3-hydroxy-3-(thiophen-2-yl)propyl)pivalamide

Cat. No. B2732654
CAS RN: 1421498-85-2
M. Wt: 241.35
InChI Key: CYJFSXBCWJRYAK-UHFFFAOYSA-N
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Description

“N-(3-hydroxy-3-(thiophen-2-yl)propyl)pivalamide” is a chemical compound with the molecular formula C12H19NO2S and a molecular weight of 241.35. It is a derivative of thiophene, a five-membered heterocyclic compound that contains one sulfur atom .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a novel heterocyclic amide derivative, N-(3-cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide, was obtained by reacting 2-aminothiophene-3-carbonitrile with activated 2-(thiophen-2-yl)acetic acid in a N-acylation reaction .


Chemical Reactions Analysis

While specific chemical reactions involving “this compound” are not mentioned in the search results, it is known that thiophene derivatives can undergo a variety of reactions. For example, 3-hydroxythiophenes exist in solvent-dependent equilibrium with their thiophen-3(2H)-one tautomers .

Scientific Research Applications

Chemical Synthesis and Reactivity

Research on similar compounds, such as various N-acyl derivatives, highlights the chemical reactivity and synthesis approaches that could potentially apply to "N-(3-hydroxy-3-(thiophen-2-yl)propyl)pivalamide." For instance, studies have explored the variations in lithiation sites of N-acyl pivalamides, revealing pathways for ring substitution and the effects of different substituents on chemical reactivity and product yield (Smith, El‐Hiti, & Alshammari, 2012). This suggests potential methodologies for modifying "this compound" to achieve desired properties or activities.

properties

IUPAC Name

N-(3-hydroxy-3-thiophen-2-ylpropyl)-2,2-dimethylpropanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NO2S/c1-12(2,3)11(15)13-7-6-9(14)10-5-4-8-16-10/h4-5,8-9,14H,6-7H2,1-3H3,(H,13,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYJFSXBCWJRYAK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)NCCC(C1=CC=CS1)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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